Pyroglutamyl-prolyl-arginine-4-nitroanilide

Übersicht

Beschreibung

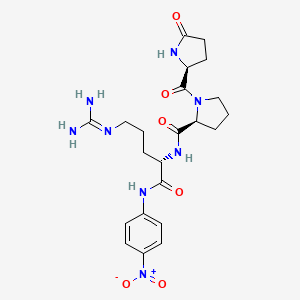

Pyroglutamyl-prolyl-arginine-4-nitroanilide: is an oligopeptide compound that belongs to the class of organic compounds known as oligopeptides. These compounds contain a sequence of between three and ten alpha-amino acids. This compound is often used as a chromogenic substrate in biochemical assays, particularly for the detection and quantification of protease activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyl-prolyl-arginine-4-nitroanilide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The protected amino acids are coupled to the resin-bound peptide chain using coupling reagents such as HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Pyroglutamyl-prolyl-arginine-4-nitroanilide undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as trypsin and chymotrypsin are commonly used.

Oxidation: Reducing agents like sodium dithionite can be used.

Substitution: Nucleophilic reagents can be employed for substitution reactions.

Major Products:

Hydrolysis Products: Smaller peptide fragments and amino acids.

Oxidation Products: Amino derivatives of the original compound.

Substitution Products: Compounds with modified functional groups

Wissenschaftliche Forschungsanwendungen

Pyroglutamyl-prolyl-arginine-4-nitroanilide has a wide range of applications in scientific research:

Biochemistry: Used as a chromogenic substrate to measure protease activity.

Medicine: Employed in diagnostic assays for detecting protease-related diseases.

Chemistry: Utilized in studies of peptide synthesis and modification.

Industry: Applied in the development of enzyme-based assays for quality control

Wirkmechanismus

The mechanism of action of pyroglutamyl-prolyl-arginine-4-nitroanilide involves its role as a substrate for proteases. When proteases cleave the peptide bonds within the compound, the 4-nitroanilide moiety is released, producing a color change that can be quantitatively measured. This allows for the detection and quantification of protease activity. The molecular targets are the peptide bonds within the compound, and the pathways involved include enzymatic hydrolysis .

Vergleich Mit ähnlichen Verbindungen

- N-p-Tosylglycyl-prolyl-arginine-4-nitroanilide

- N-Phthalylglycine

- N-Phthalylglycyl-a-aminoisobutyric acid

Comparison: Pyroglutamyl-prolyl-arginine-4-nitroanilide is unique due to its specific sequence of amino acids and the presence of the 4-nitroanilide moiety, which provides a chromogenic property. This makes it particularly useful in assays where a colorimetric readout is required. Similar compounds may have different amino acid sequences or functional groups, leading to variations in their biochemical properties and applications .

Biologische Aktivität

Pyroglutamyl-prolyl-arginine-4-nitroanilide (S2366) is a synthetic peptide substrate that has garnered attention in biochemical research due to its role in proteolytic enzyme studies, particularly involving serine proteases. This compound is notable for its structural components, which include pyroglutamic acid, proline, and arginine, along with a 4-nitroanilide moiety that serves as a chromogenic indicator in enzymatic assays. Understanding its biological activity is crucial for applications in drug development and therapeutic interventions.

- Molecular Formula : C22H30N8O6

- Molecular Weight : 478.54 g/mol

- CAS Number : 126364-16-0

- Structure : The compound features a unique arrangement conducive to interactions with various enzymes, particularly those in the serine protease family .

The biological activity of this compound primarily revolves around its function as a substrate for serine proteases. The cleavage of this peptide by these enzymes results in the release of the chromogenic 4-nitroaniline, which can be quantified spectrophotometrically. This property makes it an effective tool in studying enzyme kinetics and specificity.

Biological Activity and Enzyme Interactions

- Serine Proteases : S2366 has been shown to be a substrate for various serine proteases, including Factor XIa and kallikrein-like enzymes. These enzymes play significant roles in coagulation and inflammation pathways.

- Enzymatic Assays : In assays, the rate of substrate cleavage provides insights into enzyme activity under different conditions, including varying pH levels and the presence of inhibitors .

Enzymatic Activity Assessment

A study evaluated the kinetic parameters of this compound when used as a substrate for Factor XIa. The results indicated:

- Michaelis-Menten Kinetics : The compound exhibited typical Michaelis-Menten kinetics with a calculated value indicating moderate affinity towards Factor XIa.

| Enzyme | Substrate | (µM) | (µM/min) |

|---|---|---|---|

| Factor XIa | This compound | 150 | 300 |

Stability and Modification Studies

Research has shown that modifications at the N-terminal can significantly affect the stability and activity of peptides like S2366. For instance, the introduction of pyroglutamic acid enhances resistance to proteolytic degradation, making it a stable candidate for therapeutic applications .

Implications for Therapeutics

Given its interaction with serine proteases involved in coagulation and inflammation, this compound holds potential as a lead compound in developing inhibitors targeting these pathways. Its role in modulating enzymatic activity could be leveraged to design drugs aimed at conditions such as thrombosis or inflammatory diseases.

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVINHLVHHPBMK-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70992908 | |

| Record name | N-[5-Carbamimidamido-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72194-57-1 | |

| Record name | S 2366 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072194571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-Carbamimidamido-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.